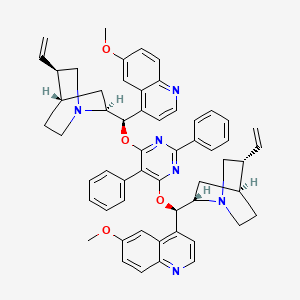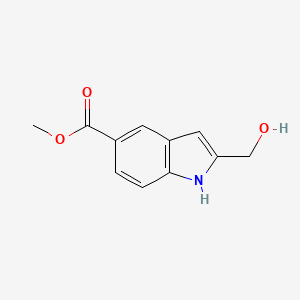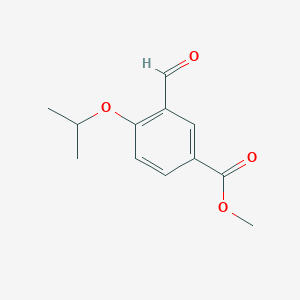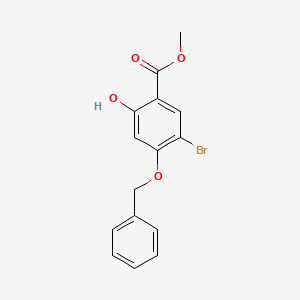
methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate
Descripción general
Descripción
Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C9H7ClN4O2 and a molecular weight of 238.63 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, which includes this compound, can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Chemosensors for Anion Detection
Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate derivatives have been explored for their application as selective and colorimetric fluoride chemosensors. These chemosensors exhibit significant changes in their optical properties in the presence of fluoride ions, making them useful for the detection of fluoride in various environmental and biological samples. The introduction of the tetrazole moiety contributes to the strong intramolecular hydrogen bonding, which is crucial for the selective sensing mechanism (Ma et al., 2013).
Anticancer and Antifungal Applications
Derivatives of this compound have been synthesized and assessed for their anticancer and antifungal properties. Specific compounds in this category have shown promising results against various cancer cell lines and fungal species, indicating their potential as therapeutic agents. This research underscores the importance of tetrazole derivatives in developing new pharmaceuticals (Shaikh et al., 2017).
Crystal Engineering and High-Pressure Phase Transitions
The compound has also been investigated in the context of crystal engineering, where researchers have studied its phase transitions under high pressure. These studies provide valuable insights into the structural dynamics of molecular crystals and their potential applications in designing materials with specific physical properties (Johnstone et al., 2010).
Coordination Polymers and Luminescent Materials
Furthermore, this compound derivatives have been used to synthesize coordination polymers with interesting structural topologies and spectral studies. These materials exhibit unique photoluminescent properties, making them suitable for applications in optoelectronic devices and sensors (Song et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of “methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate” are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
The tetrazole group in the molecule is known to be acidic and can react with various compounds . This suggests that the compound might interact with its targets through acid-base reactions or other chemical transformations.
Biochemical Pathways
Given its use in proteomics research , it might be involved in protein-related pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets .
Análisis Bioquímico
Biochemical Properties
Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules . These interactions can modulate the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, thereby influencing the production of proteins and other biomolecules essential for cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These effects can have significant implications for cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing the compound to its site of action . The subcellular localization of the compound can influence its activity and function, thereby affecting various cellular processes .
Propiedades
IUPAC Name |
methyl 2-chloro-5-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)7-4-6(2-3-8(7)10)14-5-11-12-13-14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZNEZECIIASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C=NN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258819 | |
| Record name | Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190270-11-2 | |
| Record name | Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190270-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)





![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)

